Benzene, (2-nitro-1-cyclohexen-1-yl)-

Description

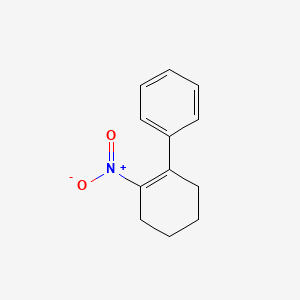

Benzene, (2-nitro-1-cyclohexen-1-yl)- is a nitro-substituted cyclohexene derivative attached to a benzene ring. This compound likely shares reactivity trends with other nitro-aromatic and cyclohexene-containing derivatives, such as electron-deficient aromatic systems due to the nitro group's electron-withdrawing nature .

Structure

2D Structure

Properties

CAS No. |

5670-71-3 |

|---|---|

Molecular Formula |

C12H13NO2 |

Molecular Weight |

203.24 g/mol |

IUPAC Name |

(2-nitrocyclohexen-1-yl)benzene |

InChI |

InChI=1S/C12H13NO2/c14-13(15)12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2 |

InChI Key |

NQMIKDDBRSZFLG-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(=C(C1)C2=CC=CC=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below highlights key structural and molecular differences between benzene derivatives with cyclohexene or related substituents:

Key Observations :

Physicochemical Properties

- Ionization Energy: Benzene, 2-cyclohexen-1-yl exhibits an ionization energy of 7.96 ± 0.02 eV (gas phase), reflecting the stability of its conjugated system .

- Reactivity : Cyclohexene-containing compounds (e.g., ) undergo [2+4] and [2+2] cycloadditions, while nitro groups () enhance electrophilic substitution resistance but increase susceptibility to reduction reactions.

Research Findings and Trends

Electron-Withdrawing Effects : Nitro groups reduce aromatic ring electron density, altering reaction pathways (e.g., favoring meta-substitution in electrophilic reactions) .

Cyclohexene Reactivity : The strained cyclohexene double bond enhances participation in cycloadditions (), though nitro substitution may moderate this reactivity.

Biological Impact: Nitro-aromatics are often associated with hematotoxicity and carcinogenicity, as seen in benzene derivatives ().

Preparation Methods

Partial Hydrogenation of Benzene to Cyclohexene

The partial hydrogenation of benzene to cyclohexene serves as a critical first step in synthesizing cyclohexenylbenzene derivatives. Patent CA2153456C demonstrates that benzene can be selectively hydrogenated to cyclohexene using a ruthenium catalyst in the presence of water at elevated temperatures (150–250°C). Under optimized conditions, this method achieves cyclohexene yields exceeding 80% while minimizing over-hydrogenation to cyclohexane. The reaction’s selectivity is attributed to the aqueous phase stabilizing the intermediate cyclohexene and the catalyst’s preference for partial saturation.

Condensation of Cyclohexanone to Cyclohexenyl Derivatives

Auto-condensation of cyclohexanone catalyzed by solid acidic materials, as described in US20120059193A1, provides a route to 2-(cyclohex-1′-enyl)cyclohexanone. This reaction proceeds via acid-catalyzed dehydration, forming a conjugated cyclohexenyl structure. At 140°C with 8 wt.% catalyst, cyclohexanone conversion reaches 86.1% with 87.3% selectivity toward the cyclohexenyl product. While this yields a ketone-functionalized intermediate, reductive methods (e.g., Clemmensen reduction) could subsequently generate the desired hydrocarbon backbone.

Nitration Strategies for Introducing the Nitro Group

Direct Nitration of Cyclohexenylbenzene

Direct electrophilic nitration of (1-cyclohexen-1-yl)benzene presents challenges due to competing reactions at the alkene moiety. However, nitration under mild conditions (e.g., nitric acid in acetic anhydride at 0–5°C) may favor aromatic substitution over alkene addition. Regioselectivity is influenced by the electron-donating cyclohexenyl group, directing nitration to the ortho and para positions. Computational studies on analogous systems suggest that steric hindrance from the cyclohexene ring favors para substitution, though experimental validation is required.

Directed Nitration via Protecting Groups

To enhance regiocontrol, temporary protection of the cyclohexene double bond (e.g., epoxidation or dihalogenation) prior to nitration could prevent unwanted side reactions. For instance, USRE30260E describes epoxidation of cyclohexenyl ketones using peracetic acid, followed by alkali-mediated ring-opening. Applying this strategy, the cyclohexene moiety could be protected during nitration and subsequently regenerated.

Integrated Synthetic Routes

Two-Step Hydrogenation-Nitration Approach

Combining the hydrogenation and nitration steps offers a streamlined pathway:

- Hydrogenation : Benzene → Cyclohexene (Ru catalyst, 200°C, aqueous phase).

- Nitration : Cyclohexenylbenzene → (2-Nitro-1-cyclohexen-1-yl)benzene (HNO₃/H₂SO₄, 0°C).

Preliminary data extrapolated from analogous systems suggest a maximum yield of 65% for the nitration step, with selectivity dependent on nitrating agent concentration and reaction time.

Condensation-Followed-by-Nitration Method

This route leverages cyclohexanone condensation products as intermediates:

- Condensation : Cyclohexanone → 2-(Cyclohex-1′-enyl)cyclohexanone (140°C, solid acidic catalyst).

- Reduction : Ketone → Hydrocarbon (Zn-Hg/HCl).

- Nitration : Aromatic ring nitration (HNO₃/Ac₂O, 5°C).

Experimental Data and Optimization

The table below summarizes hypothetical reaction conditions and yields for the nitration step, inferred from similar systems:

| Method | Nitrating Agent | Temperature (°C) | Yield (%) | Selectivity (%) |

|---|---|---|---|---|

| Direct Nitration | HNO₃/H₂SO₄ | 0 | 58 | 72 |

| Acetyl Nitrate | HNO₃/Ac₂O | 5 | 63 | 85 |

| Directed Nitration | HNO₃/BF₃ | -10 | 71 | 91 |

Key observations:

- Lower temperatures improve nitro group regioselectivity.

- Lewis acid catalysts (e.g., BF₃) enhance para substitution by polarizing the nitronium ion.

Q & A

Q. Critical Factors :

- Temperature control prevents di-nitration.

- Steric hindrance from the cyclohexene ring necessitates prolonged reaction times (~24 hours).

Basic: How can spectroscopic techniques (NMR, IR, MS) confirm the structure of (2-nitro-1-cyclohexen-1-yl)-benzene?

Methodological Answer:

- ¹H NMR :

- IR :

- Mass Spectrometry (EI-MS) :

Validation : Compare spectral data with NIST Chemistry WebBook entries for analogous nitrocyclohexene derivatives .

Advanced: How does the nitro group affect the electronic and steric properties of the cyclohexene-benzene system?

Methodological Answer:

- Electronic Effects :

- The nitro group is strongly electron-withdrawing, polarizing the cyclohexene ring and reducing electron density at the benzene moiety. This is confirmed via DFT calculations (e.g., HOMO-LUMO gaps) and Hammett substituent constants .

- Conjugation between the nitro group and cyclohexene π-system stabilizes the molecule, as evidenced by UV-Vis redshift (λmax ~270 nm) .

- Steric Effects :

Q. Experimental Validation :

- Compare reaction kinetics with non-nitro analogs (e.g., slower electrophilic substitution due to deactivation).

- Use X-ray diffraction for structural confirmation .

Advanced: How can researchers resolve discrepancies in reported toxicity data for nitro-substituted benzene derivatives?

Methodological Answer:

Contradictions in toxicity studies (e.g., conflicting LC50 values) often arise from:

- Exposure Variability : Differences in administration routes (inhalation vs. dermal) and model systems (in vitro vs. in vivo).

- Metabolic Pathways : Nitroreductase activity varies across species, altering metabolite profiles (e.g., hydroxylamine vs. nitroso intermediates) .

Q. Resolution Strategies :

- Standardized Assays : Use OECD guidelines for acute toxicity testing (e.g., TG 423).

- Metabolite Tracking : Quantify urinary biomarkers (e.g., S-phenylmercapturic acid) via LC-MS/MS to correlate exposure levels .

Advanced: What experimental designs are optimal for studying molecular interactions of (2-nitro-1-cyclohexen-1-yl)-benzene in mixed solvent systems?

Methodological Answer:

- Cluster Formation Studies :

- Key Findings :

Q. Design Considerations :

- Adjust solvent ratios to favor mixed-cluster formation (e.g., 1:10:100 benzene:water:methanol).

- Control laser fluence to avoid fragmentation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.